2,2'-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile)
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Overview
Description
2,2’-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile) is a complex organic compound that features a dihydropyrimidine core with phenylacetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile) typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydropyrimidine core: This could be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Attachment of the phenylacetonitrile groups: This step might involve nucleophilic substitution reactions where the dihydropyrimidine core reacts with phenylacetonitrile derivatives under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the dihydropyrimidine core.
Reduction: Reduction reactions could be used to modify the nitrile groups.
Substitution: Various substitution reactions could be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a pyrimidine derivative, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Materials Science: It might be used in the development of new materials with unique properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where dihydropyrimidine derivatives have shown efficacy.
Industry
Polymer Science: It could be used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors. The dihydropyrimidine core could play a crucial role in binding to biological targets, while the phenylacetonitrile groups might influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidine derivatives: Such as nifedipine, which is used as a calcium channel blocker.
Phenylacetonitrile derivatives: Such as benzyl cyanide, which is used in organic synthesis.
Uniqueness
2,2’-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile) is unique due to its specific combination of a dihydropyrimidine core with phenylacetonitrile groups, which could confer unique chemical and biological properties.
Properties
CAS No. |
2164-74-1 |
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Molecular Formula |
C26H32N4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[3-[cyano(phenyl)methyl]-2-hexyl-1,3-diazinan-1-yl]-2-phenylacetonitrile |
InChI |
InChI=1S/C26H32N4/c1-2-3-4-11-17-26-29(24(20-27)22-13-7-5-8-14-22)18-12-19-30(26)25(21-28)23-15-9-6-10-16-23/h5-10,13-16,24-26H,2-4,11-12,17-19H2,1H3 |
InChI Key |
CZTOZKXKHPKASE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1N(CCCN1C(C#N)C2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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